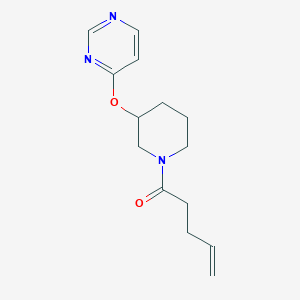

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-tert-butyl-3-methoxypyrrolidine-1-carboxamide” is a type of amide. Amides are a type of functional group in chemistry, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). They are commonly found in a wide variety of organic compounds, including many drugs .

Chemical Reactions Analysis

The chemical reactions involving “N-tert-butyl-3-methoxypyrrolidine-1-carboxamide” would depend on its chemical structure and the conditions under which the reactions are carried out. Without specific information, it’s difficult to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, etc. These properties can be determined experimentally or predicted based on the compound’s structure .Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide derivatives play a crucial role in asymmetric synthesis, providing a pathway to various enantioenriched compounds. For instance, N-tert-butanesulfinyl imines, closely related to N-tert-butyl-3-methoxypyrrolidine-1-carboxamide, are highlighted for their versatility in the asymmetric synthesis of amines. These imines serve as intermediates for synthesizing a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, thus showcasing their importance in synthetic chemistry (Ellman, Owens, & Tang, 2002).

Organic Synthesis and Functional Group Transformation

These compounds also facilitate the functional group transformation essential for complex molecule synthesis. A study demonstrates the tert-butyl nitrite-mediated synthesis of N-nitrosoamides, carboxylic acids, benzocoumarins, and isocoumarins from amides, highlighting the multifaceted use of tert-butyl groups in organic synthesis (Yedage & Bhanage, 2017).

Photoreactive Studies

In photoreactive studies, dye-sensitized photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate, a compound structurally similar to N-tert-butyl-3-methoxypyrrolidine-1-carboxamide, has been investigated. This process leads to the formation of bipyrrolic oxidative coupling products, which have applications in the synthesis of complex organic compounds, including prodigiosin analogs (Wasserman, Power, & Petersen, 1996).

Material Science and Organogels

Furthermore, compounds containing tert-butyl groups, such as N,N'-di[N-(4-aminophenyl)-3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide]-1,7-di(4-tert-butylphenoxy)perylene-3,4;9,10-tetracarboxylic diimide, have been designed and used in the creation of organogels. These materials exhibit promising properties for technological applications, including fluorescence and the ability to form structures with distinct aggregate types (Wu et al., 2011).

Mécanisme D'action

The mechanism of action of a compound generally refers to how it interacts with biological systems. This is often used in the context of drugs to describe how they exert their effects. Without specific information, it’s difficult to provide a detailed mechanism of action for "N-tert-butyl-3-methoxypyrrolidine-1-carboxamide" .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general safety information for related compounds includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P301, P302, P304, P305, P312, P338, P340, P351, P352 .

Orientations Futures

Propriétés

IUPAC Name |

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)11-9(13)12-6-5-8(7-12)14-4/h8H,5-7H2,1-4H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWFAPITIZMGSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone](/img/structure/B2394483.png)

![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)

![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)